3-Bromo-2-methoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-2-methoxybenzoic acid and related derivatives involves several key steps, including bromination, methoxylation, and hydrolysis. For instance, Methyl 4-bromo-2-methoxybenzoate, a closely related compound, was synthesized from 4-bromo-2-fluorotoluene by bromination and hydrolysis, followed by cyanidation, methoxylation, hydrolysis, and esterification, with an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methoxybenzoic acid derivatives has been characterized by various techniques, including single-crystal X-ray diffraction. These studies reveal the arrangement of the bromo and methoxy groups relative to the benzoic acid core, providing insights into the compound's reactivity and interaction potentials (Du et al., 2020).
Scientific Research Applications
“3-Bromo-2-methoxybenzoic acid” is a chemical compound with the molecular formula C8H7BrO3 . It’s a disubstituted benzoic acid and appears as a white to light yellow powder or crystal . It’s used in the preparation of various biologically active compounds .
“3-Bromo-2-methoxybenzoic acid” is a disubstituted benzoic acid used in the preparation of various biologically active compounds . Here are some applications:
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α-2 Adrenoceptor Agonists : These are drugs that bind to and activate the α-2 adrenoceptor, which is a type of protein on the surface of cells. They are used in the treatment of various conditions such as hypertension, withdrawal symptoms from opioids, and certain types of pain .
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Smothened Receptor Antagonists : The Smoothened receptor is a protein that plays a crucial role in the Hedgehog signaling pathway, which is important for the normal development of many tissues and organs in the body. Antagonists of this receptor are being investigated for their potential use in treating cancers that involve abnormal activation of the Hedgehog pathway .
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HIV-1 Entry Inhibitors : These are drugs that prevent the HIV-1 virus from entering human cells, thereby stopping the virus from replicating and spreading. They are used in the treatment of HIV/AIDS .
Safety And Hazards
3-Bromo-2-methoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting the compound in eyes, on skin, or on clothing . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-bromo-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBPHOFXQUUPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291594 | |
Record name | 3-bromo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxybenzoic acid | |
CAS RN |
101084-39-3 | |
Record name | 3-bromo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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